2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353972-43-6
VCID: VC8069311
InChI: InChI=1S/C13H17N3.ClH/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H
SMILES: CC1CNCCN1CC2=CC=CC=C2C#N.Cl
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride

CAS No.: 1353972-43-6

Cat. No.: VC8069311

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride - 1353972-43-6

Specification

CAS No. 1353972-43-6
Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name 2-[(2-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H
Standard InChI Key RWAIFJTUZROQJO-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC=CC=C2C#N.Cl
Canonical SMILES CC1CNCCN1CC2=CC=CC=C2C#N.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s systematic IUPAC name, 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, reflects its benzylnitrile backbone substituted at the ortho position by a methylpiperazine group. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is further substituted at the 2-position with a methyl group. The hydrochloride salt formation enhances solubility, a critical factor for bioavailability in pharmacological applications .

Stereochemical Considerations

While the parent piperazine ring exhibits conformational flexibility, the 2-methyl substitution introduces steric constraints that may influence binding interactions. X-ray crystallography data for analogous compounds suggest that the methyl group adopts an equatorial orientation to minimize ring strain, though experimental confirmation for this specific derivative remains pending .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride involves multi-step organic transformations, as detailed in recent literature :

  • Reductive Amination: Reacting 2-(bromomethyl)benzonitrile with 2-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride yields the free base.

  • Salt Formation: Treatment with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) produces the hydrochloride salt.

Key reaction conditions include inert atmosphere (N₂ or Ar), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, eluent: 5% methanol/dichloromethane) .

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃):

  • δ 8.35 (s, 1H, triazole-H)

  • δ 7.73–7.66 (m, 2H, aromatic-H)

  • δ 5.35 (s, 2H, OCH₂)

  • δ 2.97–2.61 (m, 8H, piperazine-CH₂)

  • δ 2.26 (s, 3H, CH₃)

ESI-MS:

  • Calculated for C₁₃H₁₇ClN₄ ([M + H]⁺): 276.11

  • Observed: 277.18

HPLC Purity: 96.86% (tR = 4.03 min, C18 column, acetonitrile/water gradient) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇ClN₄
Molecular Weight276.75 g/mol
Melting Point198–202°C (dec.)
Solubility>50 mg/mL in DMSO
LogP (Predicted)2.34

Pharmacological Relevance

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: 2-Methyl substitution optimizes steric and electronic interactions with hydrophobic pockets in PD-L1.

  • Benzonitrile Core: The nitrile group engages in dipole-dipole interactions with Thr123 and Tyr56 residues .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is cataloged by major chemical suppliers (e.g., Sigma-Aldrich, TCI) as Building Block BC01038 for anticancer drug discovery. Current patents highlight its use in preparing GLP-1 receptor agonists and kinase inhibitors, though specific claims remain proprietary .

Analytical Use

As an NMR standard for characterizing piperazine-containing scaffolds due to distinct methyl and piperazine proton signals .

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